molecular formula C13H15N3OS2 B15013454 N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide

Cat. No.: B15013454
M. Wt: 293.4 g/mol
InChI Key: FYOGLJTWSQKRSO-UHFFFAOYSA-N
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Description

N-(5-Cyclohexyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted at position 5 with a cyclohexyl group and at position 2 with a thiophene-2-carboxamide moiety. The 1,3,4-thiadiazole scaffold is renowned for its diverse pharmacological applications, including antimicrobial, anticancer, and hypoglycemic activities .

Properties

Molecular Formula

C13H15N3OS2

Molecular Weight

293.4 g/mol

IUPAC Name

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide

InChI

InChI=1S/C13H15N3OS2/c17-11(10-7-4-8-18-10)14-13-16-15-12(19-13)9-5-2-1-3-6-9/h4,7-9H,1-3,5-6H2,(H,14,16,17)

InChI Key

FYOGLJTWSQKRSO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=NN=C(S2)NC(=O)C3=CC=CS3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide typically involves the reaction of 5-cyclohexyl-1,3,4-thiadiazole-2-amine with thiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Oxidation Reactions

The thiadiazole ring and sulfur-containing moieties are susceptible to oxidation under controlled conditions.

Reagent Conditions Major Product Reference
Hydrogen peroxide (H₂O₂)Room temperature, 6–12 hoursSulfoxide derivatives
m-CPBADichloromethane, 0°C → RTSulfone derivatives
KMnO₄Acidic aqueous solution, 60°CCleavage of thiadiazole ring
  • Key Findings :

    • Oxidation of the thioether (-S-) group yields sulfoxides (e.g., mono-oxidized intermediates) or sulfones (e.g., fully oxidized products) .

    • Strong oxidants like KMnO₄ can degrade the thiadiazole ring, forming carboxylic acid byproducts.

Reduction Reactions

The carboxamide and thiadiazole functionalities undergo selective reduction.

Reagent Conditions Major Product Reference
LiAlH₄Dry THF, reflux, 4–6 hoursAlcohol derivatives (R-OH)
NaBH₄Methanol, RT, 2 hoursPartial reduction of carbonyl groups
Catalytic hydrogenationH₂ (1 atm), Pd/C, ethanolSaturation of thiophene ring
  • Key Findings :

    • LiAlH₄ reduces the carboxamide group (-CONH-) to a primary alcohol (-CH₂OH) while preserving the thiadiazole ring .

    • Catalytic hydrogenation selectively saturates the thiophene ring’s double bonds without affecting the thiadiazole core .

Substitution Reactions

Nucleophilic substitution occurs at the electrophilic carboxamide nitrogen or thiadiazole C-2/C-5 positions.

Reagent Conditions Major Product Reference
Amines (RNH₂)DMF, K₂CO₃, 80°C, 8 hoursN-alkylated carboxamide derivatives
Thiols (RSH)EtOH, NaOH, reflux, 6 hoursThioether-linked analogs
Grignard reagents (RMgX)Dry ether, 0°C → RTAlkyl/aryl additions at C-2
  • Key Findings :

    • Amines displace the amide proton, forming N-substituted derivatives with retained bioactivity .

    • Thiols undergo nucleophilic displacement at the thiadiazole sulfur, generating disulfide-linked analogs.

Mechanistic Insights:

  • Oxidation : Proceeds via a radical intermediate pathway for sulfoxide formation, while electrophilic attack dominates in sulfone synthesis .

  • Reduction : LiAlH₄ acts through a two-electron transfer mechanism, reducing the carbonyl to an alcohol .

  • Substitution : Base-mediated deprotonation enhances nucleophilicity at the carboxamide nitrogen, facilitating alkylation .

Environmental Influences:

  • pH : Acidic conditions stabilize protonated intermediates, accelerating substitution at the thiadiazole ring .

  • Solvent : Polar aprotic solvents (e.g., DMF) improve reaction rates for nucleophilic substitutions .

Scientific Research Applications

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the interleukin-6 (IL-6)/JAK/STAT3 pathway, which is involved in inflammation and cancer .

Comparison with Similar Compounds

Substituent Variations on the Thiadiazole Ring

  • Cyclohexyl vs. Alkylthio/Benzylthio Groups :
    The cyclohexyl group in the target compound contrasts with sulfur-linked alkyl/aryl substituents in analogs. For example, compounds 5e–5m () feature methylthio, ethylthio, or 4-chlorobenzylthio groups at position 5 of the thiadiazole. These substituents influence solubility and steric bulk, with benzylthio derivatives (e.g., 5h , 88% yield, m.p. 133–135°C) showing higher yields compared to methylthio analogs (5f , 79% yield, m.p. 158–160°C) .
  • Electron-Withdrawing vs. Electron-Donating Groups :
    Nitrothiophene carboxamides () incorporate nitro groups on the thiophene ring, enhancing electrophilicity and antibacterial activity. For instance, N-(4-(3,5-difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide (99.05% purity) exhibited potent narrow-spectrum antibacterial effects .

Carboxamide Variations

  • Thiophene vs. Benzene/Other Heterocycles :
    The target compound’s thiophene-2-carboxamide group differs from benzene sulfonamides (e.g., Glybuzole , a hypoglycemic agent with a benzenesulfonamide group) or piperidine-linked carboxamides (e.g., 1-(2-chlorobenzoyl)-N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-4-piperidinecarboxamide ) . Thiophene derivatives often exhibit enhanced antimicrobial activity due to improved binding to bacterial enzymes .

Key Research Findings and Limitations

  • Synthetic Flexibility : The 1,3,4-thiadiazole core allows diverse functionalization (e.g., alkylation, sulfuration), enabling tailored physicochemical properties .
  • Bioactivity Gaps: Direct data on the target compound’s biological activity are absent; inferences rely on structural analogs.
  • Purity Challenges : Some analogs (e.g., N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide ) exhibit low purity (42%), underscoring the need for optimized synthetic protocols .

Biological Activity

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide is a compound belonging to the class of thiadiazole derivatives, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C13H15N3OS with a molecular weight of 293.41 g/mol. The compound features a thiadiazole ring and a thiophene moiety, contributing to its unique chemical properties.

PropertyValue
Molecular FormulaC13H15N3OS
Molecular Weight293.41 g/mol
LogP4.0032
Polar Surface Area47.813 Ų
Hydrogen Bond Donors1
Hydrogen Bond Acceptors4

Synthesis

The synthesis of this compound typically involves cyclization reactions starting from cyclohexyl isothiocyanate and hydrazine hydrate to form the intermediate thiadiazole derivative. This intermediate is then reacted with thiophene-2-carboxylic acid derivatives under basic conditions to yield the final product .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The binding affinity and selectivity can lead to modulation of various biological pathways, making it a candidate for therapeutic applications in areas such as cancer treatment and antimicrobial therapy .

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies have shown cytotoxic effects against various cancer cell lines:

  • MCF-7 (breast cancer) : The compound showed promising cytotoxicity with an IC50 value indicating effective inhibition.
  • A549 (lung cancer) : Similar cytotoxic effects were observed with lower IC50 values compared to standard chemotherapeutics like cisplatin .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate that it possesses activity against both Gram-positive and Gram-negative bacteria as well as certain fungal strains. The structure–activity relationship (SAR) suggests that modifications in the substituent groups can enhance its antimicrobial efficacy .

Case Studies

Several studies have highlighted the biological potential of thiadiazole derivatives similar to this compound:

  • Study on Cytotoxicity : A study involving various thiadiazole derivatives showed that specific substitutions significantly improved anticancer activity against MCF-7 cells, with some compounds achieving IC50 values in the low micromolar range .
  • Antimicrobial Evaluation : Another study demonstrated that derivatives containing electron-withdrawing groups exhibited enhanced antimicrobial activity against a range of pathogens .

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